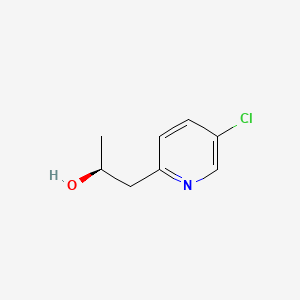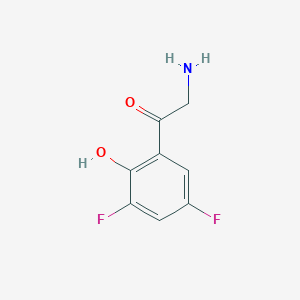
2-Amino-1-(3,5-difluoro-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO2 This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, yielding secondary alcohol derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include various substituted phenyl ethanones, secondary alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which 2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
- 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. The fluorine atoms also enhance its stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
2-amino-1-(3,5-difluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-5(7(12)3-11)8(13)6(10)2-4/h1-2,13H,3,11H2 |
Clé InChI |
BJLGCEXSQHIWRI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CN)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



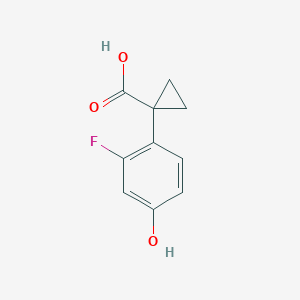
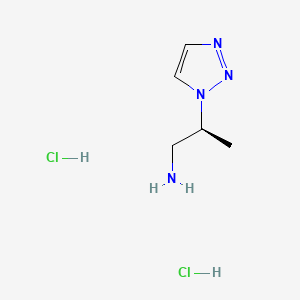

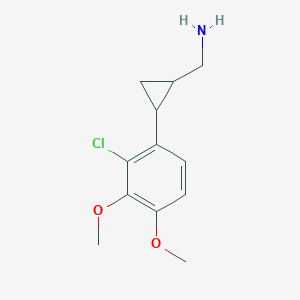


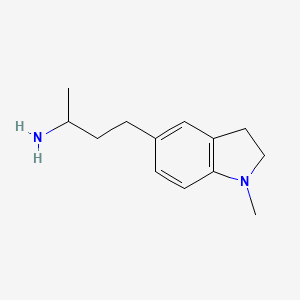
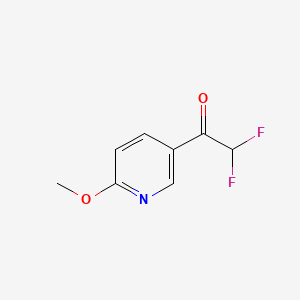
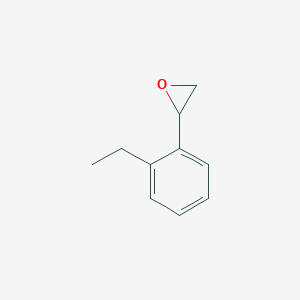
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
